![molecular formula C18H13ClN4O3S B6572309 ethyl 4-({8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate CAS No. 1021223-35-7](/img/structure/B6572309.png)
ethyl 4-({8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate
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Description
“Ethyl 4-({8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate” is a chemical compound that belongs to the class of organic compounds known as thiadiazoloquinazolines . These are heterocyclic compounds containing a thiadiazole ring fused to a quinazoline. Thiadiazoles are compounds containing a ring made up of one sulfur atom, two nitrogen atoms, and two carbon atoms .
Synthesis Analysis
The synthesis of thiadiazoloquinazolines, including “ethyl 4-({8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate”, can be achieved through microwave-assisted multi-component reactions . This involves a single-step reaction using aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid, under solvent-free conditions .Molecular Structure Analysis
The molecular structure of “ethyl 4-({8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate” is characterized by a thiadiazole ring fused to a quinazoline . The thiadiazole ring is a five-membered ring consisting of one sulfur atom, two nitrogen atoms, and two carbon atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “ethyl 4-({8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate” include the reaction of aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles . This reaction is facilitated by an ionic liquid and occurs under solvent-free conditions .Future Directions
The future directions for the study of “ethyl 4-({8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate” and similar compounds could involve exploring their potential biological activities and applications . This could include further investigation into their antimicrobial, antituberculosis, anticonvulsant, and pesticidal activities . Additionally, the development of safe, clean, and environmentally friendly protocols for their synthesis remains a significant area of interest in organic and medicinal chemistry .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazoles, have been shown to possess various biological activities, including antibacterial, antituberculosis, anticonvulsants, and even pesticide . Therefore, it’s plausible that this compound may interact with similar targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound . Based on the biological activities of similar compounds, it can be inferred that this compound may interact with its targets to exert its effects .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, leading to their diverse biological effects .
Result of Action
Similar compounds have been shown to have various biological effects, including antimicrobial, antituberculosis, anticonvulsants, and even pesticide activities .
properties
IUPAC Name |
ethyl 4-[(8-chloro-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O3S/c1-2-26-16(25)10-3-6-12(7-4-10)20-17-22-23-15(24)13-8-5-11(19)9-14(13)21-18(23)27-17/h3-9H,2H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYMJFHKBYSKEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NN3C(=O)C4=C(C=C(C=C4)Cl)N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-({8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate |
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